6-Azidosulfonylhexyltriethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

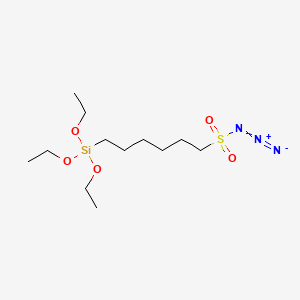

2D Structure

3D Structure

Properties

IUPAC Name |

N-diazo-6-triethoxysilylhexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3O5SSi/c1-4-18-22(19-5-2,20-6-3)12-10-8-7-9-11-21(16,17)15-14-13/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYSEGMTGODKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCS(=O)(=O)N=[N+]=[N-])(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3O5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914468 | |

| Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96550-26-4 | |

| Record name | 1-Hexanesulfonyl azide, 6-(triethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096550264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azidosulfonylhexyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Azidosulfonylhexyltriethoxysilane: A Technical Guide to a Versatile Surface Modification Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azidosulfonylhexyltriethoxysilane is a bifunctional organosilane molecule of significant interest in the fields of materials science, biotechnology, and drug development. Its unique molecular architecture, featuring a triethoxysilane group for covalent attachment to inorganic substrates and a photoreactive azidosulfonyl group for subsequent ligation of organic molecules, positions it as a versatile tool for surface modification and bioconjugation. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for its application, and a summary of relevant characterization data. While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from analogous compounds and general surface modification principles to provide a robust framework for its utilization.

Introduction

The ability to precisely control the surface properties of materials is paramount in a multitude of advanced applications, from the development of high-sensitivity biosensors to the creation of biocompatible implants. This compound (C₁₂H₂₇N₃O₅SSi) serves as a molecular bridge, enabling the stable immobilization of polymers, proteins, and other biomolecules onto inorganic surfaces such as silicon, glass, and metal oxides.

The molecule's functionality is derived from its two key components:

-

Triethoxysilane Group: This moiety readily hydrolyzes in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable siloxane (Si-O-Si) bonds.

-

Azidosulfonyl Group: This functional group is photoreactive. Upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, or undergo other reactions to form stable covalent linkages with a wide range of organic molecules. This allows for a "two-step" functionalization process, where the surface is first silanized and then subsequently patterned or functionalized with a desired molecule.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₇N₃O₅SSi |

| Molecular Weight | 353.51 g/mol |

| Appearance | Typically a colorless to pale yellow liquid |

| Solubility | Soluble in many organic solvents such as ethanol, toluene, and isopropanol. Reacts with water. |

Experimental Protocols

The following protocols are detailed methodologies for the key applications of this compound. These are synthesized from established procedures for similar silane coupling agents and should be optimized for specific substrates and applications.

Formation of a Self-Assembled Monolayer (SAM) on a Silicon Wafer

This protocol describes the formation of a covalent monolayer of this compound on a silicon wafer, a common substrate in electronics and biosensing.

Materials:

-

Silicon wafers

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized (DI) water

-

Anhydrous toluene

-

This compound

-

Ethanol

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with abundant hydroxyl groups.

-

Rinse the wafers thoroughly with copious amounts of DI water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.

-

Following the incubation, remove the wafers from the solution and rinse them sequentially with toluene and then ethanol to remove any non-covalently bound silane.

-

Dry the functionalized wafers under a stream of nitrogen gas.

-

Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network on the surface.

-

Photochemical Immobilization of a Generic Protein

This protocol details the subsequent step of covalently attaching a protein to the silanized surface via the photoreactive azidosulfonyl group.

Materials:

-

This compound-functionalized silicon wafers

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV light source (e.g., a mercury lamp with an emission peak around 254 nm)

-

Washing buffer (e.g., PBS with a mild detergent like Tween-20)

Procedure:

-

Protein Incubation:

-

Apply the protein solution to the functionalized wafer surface, ensuring complete coverage.

-

Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

-

-

UV Cross-linking:

-

Expose the wafer to UV light. The optimal exposure time and intensity will depend on the specific protein and the UV source and should be determined empirically. A typical starting point is an exposure for 5-15 minutes.[1][2]

-

The UV irradiation activates the azidosulfonyl group, leading to the formation of a covalent bond with the protein.

-

-

Washing:

-

After irradiation, thoroughly wash the wafer with the washing buffer to remove any non-covalently bound protein.

-

Rinse with DI water and dry under a stream of nitrogen gas.

-

Surface Characterization Data

While specific quantitative data for this compound is limited, the following tables provide expected values based on the analysis of similar silanized surfaces. These should be considered as representative examples.

Water Contact Angle Goniometry

This technique measures the hydrophobicity of a surface. A higher contact angle indicates a more hydrophobic surface.

| Surface | Expected Water Contact Angle (°) |

| Clean Silicon Wafer (Hydrophilic) | < 15 |

| This compound-modified Wafer | 60 - 80 |

Rationale: The alkyl chain and the azidosulfonyl group of the silane will render the hydrophilic silicon surface more hydrophobic.

Spectroscopic Ellipsometry

Ellipsometry is used to measure the thickness of thin films.

| Film | Expected Thickness (nm) |

| This compound Monolayer | 1.0 - 2.5 |

Rationale: The expected thickness corresponds to the approximate length of the this compound molecule when oriented relatively perpendicular to the surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental composition and chemical state information.

| Element | Expected Binding Energy (eV) | Atomic Concentration (%) on Modified Surface |

| Si 2p (from substrate) | ~99.0 (Si), ~103.5 (SiO₂) | Decreases after modification |

| C 1s | ~285.0 (C-C, C-H) | Increases significantly |

| N 1s (from azide) | ~400-405 | Present after modification |

| S 2p (from sulfonyl) | ~168-170 | Present after modification |

| O 1s | ~532.5 | Present |

Rationale: The appearance of nitrogen and sulfur peaks, along with an increase in the carbon signal and a decrease in the silicon substrate signal, would confirm the successful deposition of the silane layer.

Visualizations

Experimental Workflow for Surface Functionalization and Protein Immobilization

Caption: Workflow for surface modification and protein immobilization.

Schematic of the Surface Chemistry

Caption: Chemical pathway for surface functionalization.

Conclusion

This compound is a powerful and versatile molecule for the covalent modification of inorganic surfaces. Its dual functionality allows for a robust, two-stage process of initial surface coating followed by the light-induced immobilization of a wide array of organic and biological molecules. While more specific characterization data for this particular silane would be beneficial, the established principles of silanization and photochemical cross-linking provide a strong foundation for its successful application in the development of advanced materials for research, diagnostics, and therapeutics. Researchers are encouraged to use the provided protocols and expected data as a starting point for their specific applications, with the understanding that optimization will be necessary to achieve desired outcomes.

References

6-Azidosulfonylhexyltriethoxysilane chemical structure and properties

An In-depth Technical Guide to 6-Azidosulfonylhexyltriethoxysilane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organosilane molecule integral to the fields of surface chemistry, materials science, and bioconjugation. Its unique molecular architecture, featuring a triethoxysilane group for covalent attachment to hydroxylated surfaces and a terminal azidosulfonyl group for subsequent ligation reactions, makes it a powerful tool for creating functionalized surfaces. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in forming self-assembled monolayers (SAMs) and performing bio-orthogonal "click" chemistry.

Chemical Structure and Properties

The structure of this compound is designed for versatility, consisting of three key components:

-

Triethoxysilane Headgroup: This silicon-containing group is reactive towards surfaces rich in hydroxyl groups, such as glass, silicon wafers, and various metal oxides.[1] Through a hydrolysis and condensation process, it forms a robust, cross-linked siloxane (Si-O-Si) network, covalently anchoring the molecule to the substrate.[1]

-

Hexyl Spacer: A six-carbon alkyl chain provides a flexible linker between the reactive surface-binding head and the terminal functional group, ensuring the azide moiety is accessible for subsequent reactions.[1]

-

Azidosulfonyl Group: This terminal group is a key functionality for "click chemistry," a class of rapid, specific, and high-yield chemical reactions.[1] The azide allows for the covalent attachment of a wide array of molecules, including proteins, nucleic acids, and small-molecule drugs that have been functionalized with a corresponding alkyne group.[1]

Logical Structure of this compound

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Azidosulfonylhexyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-Azidosulfonylhexyltriethoxysilane, a versatile bifunctional molecule crucial for surface modification and bioconjugation applications. This document details a robust synthetic pathway, purification methodologies, and key characterization data.

Overview of this compound

This compound is a unique organosilane coupling agent featuring a terminal sulfonyl azide group and a triethoxysilane moiety. The triethoxysilane group allows for covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides. The sulfonyl azide group serves as a highly reactive handle for various bio-orthogonal "click" chemistry reactions, enabling the immobilization of biomolecules and other ligands.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₂₇N₃O₅SSi |

| Molecular Weight | 353.51 g/mol |

| CAS Number | 96550-26-4 |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.147 g/cm³[1] |

| Refractive Index | 1.4634[1] |

| Purity (typical) | ≥95% |

Key Functional Groups and Their Roles

The utility of this compound stems from its distinct functional domains:

-

Triethoxysilane Group: This group facilitates the covalent attachment to inorganic substrates through hydrolysis and condensation, forming stable siloxane bonds.

-

Hexyl Spacer: The six-carbon alkyl chain provides a flexible spacer, minimizing steric hindrance and ensuring the accessibility of the terminal reactive group.

-

Sulfonyl Azide Group: This moiety is a versatile functional handle for covalent ligation, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Synthetic Pathway

The synthesis of this compound is a multi-step process. A reliable synthetic route involves three key stages: hydrosilylation, conversion to sulfonyl chloride, and azidation.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chlorohexyltriethoxysilane

This step involves the platinum-catalyzed hydrosilylation of 6-chloro-1-hexene with triethoxysilane.

Materials:

-

6-Chloro-1-hexene (1.0 eq)

-

Triethoxysilane (1.2 eq)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene (10 ppm Pt)

-

Anhydrous toluene

Procedure:

-

To a dry, inert-atmosphere flask, add 6-chloro-1-hexene and anhydrous toluene.

-

Add Karstedt's catalyst to the mixture and heat to 60 °C.

-

Slowly add triethoxysilane to the reaction mixture via a dropping funnel over 1 hour, maintaining the temperature between 60-70 °C.

-

After the addition is complete, continue stirring at 70 °C for 4-6 hours, monitoring the reaction by FT-IR (disappearance of Si-H stretch at ~2150 cm⁻¹).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 6-chlorohexyltriethoxysilane as a colorless liquid.

Step 2: Synthesis of 6-(Chlorosulfonyl)hexyltriethoxysilane

This step converts the terminal chloro group of 6-chlorohexyltriethoxysilane to a sulfonyl chloride via an S-alkyl isothiouronium salt intermediate.

Materials:

-

6-Chlorohexyltriethoxysilane (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

N-Chlorosuccinimide (NCS) (4.0 eq)

-

Hydrochloric acid (2 M)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve 6-chlorohexyltriethoxysilane and thiourea in ethanol.

-

Reflux the mixture for 24 hours to form the S-alkyl isothiouronium salt.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the resulting salt, add acetonitrile and cool the mixture to 0 °C in an ice bath.

-

Slowly add 2 M hydrochloric acid, followed by the portion-wise addition of N-chlorosuccinimide, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Add water and extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(chlorosulfonyl)hexyltriethoxysilane. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the sulfonyl chloride with sodium azide.

Materials:

-

6-(Chlorosulfonyl)hexyltriethoxysilane (1.0 eq)

-

Sodium azide (1.5 eq)

-

Acetone or Acetonitrile

Procedure:

-

Dissolve the crude 6-(chlorosulfonyl)hexyltriethoxysilane in acetone in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by FT-IR (disappearance of the S-Cl stretch and appearance of the azide stretch at ~2130 cm⁻¹).

-

Once the reaction is complete, filter the mixture to remove the sodium chloride precipitate.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification

Purification of the final product is critical to remove any unreacted starting materials and byproducts.

-

Column Chromatography: Silica gel chromatography is an effective method for purifying the final product. A gradient of ethyl acetate in hexane is typically used for elution.

-

Distillation: While vacuum distillation can be used for the 6-chlorohexyltriethoxysilane intermediate, it is generally not recommended for the final azide-containing product due to its potential thermal instability.

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group protons (triplet at ~1.2 ppm, quartet at ~3.8 ppm), and methylene protons of the hexyl chain. The methylene group adjacent to the silicon will appear as a triplet at ~0.7 ppm, and the methylene group adjacent to the sulfonyl group will be shifted downfield to ~3.2 ppm. |

| ¹³C NMR | Resonances for the ethoxy carbons (~18 and ~58 ppm) and the six distinct methylene carbons of the hexyl chain. |

| ²⁹Si NMR | A single resonance in the range of -45 to -50 ppm, characteristic of a trialkoxysilane. |

| FT-IR | Characteristic peaks for the azide group (strong, sharp band at ~2130 cm⁻¹), S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1370 and 1170 cm⁻¹, respectively), and Si-O-C stretching (~1100-1000 cm⁻¹). |

| Mass Spec | The molecular ion peak [M+H]⁺ at m/z 354.15. |

Logical Relationships and Applications

The unique structure of this compound allows for a logical workflow in surface functionalization and subsequent biomolecule immobilization.

Figure 2: Logical workflow for surface functionalization and bioconjugation.

Safety Precautions

-

Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and contact with heavy metals.

-

Reagents: Handle all chemicals, including solvents and reagents, in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inert Atmosphere: Reactions involving organosilanes are often sensitive to moisture and should be carried out under an inert atmosphere (e.g., nitrogen or argon).

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt these protocols as needed based on their specific experimental setup and available analytical instrumentation.

References

6-Azidosulfonylhexyltriethoxysilane CAS number 96550-26-4

An In-depth Technical Guide to 6-Azidosulfonylhexyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 96550-26-4) is a bifunctional organosilane compound that has emerged as a critical tool in surface chemistry, materials science, and bioconjugation. Its unique molecular architecture, featuring a triethoxysilane group for covalent attachment to hydroxylated surfaces and a terminal azidosulfonyl group for subsequent ligation chemistries, enables the precise engineering of material surfaces. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in creating functionalized surfaces for advanced research and development.

Core Properties and Specifications

This compound is a liquid organoethoxysilane primarily used as a chemical intermediate and surface modification agent.[1] Its utility stems from the orthogonal reactivity of its two functional ends, separated by a flexible hexyl spacer.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. The data indicates a high-boiling, dense liquid that is sensitive to moisture.[1][3]

| Property | Value | Source(s) |

| CAS Number | 96550-26-4 | [2][3][4][] |

| Molecular Formula | C₁₂H₂₇N₃O₅SSi | [2][3][4][] |

| Molecular Weight | 353.51 g/mol | [2][3][4] |

| Physical State | Liquid | [1] |

| Purity | Typically >90-95% | [1][2] |

| Density | 1.147 g/cm³ | [3][][6] |

| Melting Point | < 0°C | [3][6] |

| Flash Point | 114°C | [3] |

| Refractive Index | 1.4634 | [3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |

Molecular Architecture and Functionality

The compound's structure is designed for molecular linking, consisting of a triethoxysilane headgroup, a hexyl chain spacer, and a terminal azidosulfonyl group.[2] This design allows it to act as a bridge between inorganic substrates and organic or biological molecules.

Applications in Research and Development

The primary application of this compound is the functionalization of surfaces to introduce azide groups. These surfaces then serve as a platform for attaching a wide array of molecules.

Surface Modification and Self-Assembled Monolayers (SAMs)

The triethoxysilane group readily reacts with hydroxyl groups (-OH) present on substrates like silicon wafers, glass, and various metal oxides.[2] This reaction proceeds via hydrolysis of the ethoxy groups to silanols, followed by condensation with surface hydroxyls and adjacent silanols, forming a stable, covalently bonded self-assembled monolayer (SAM).[2][7] This process orients the hexyl chains outwards, exposing the terminal azide groups for further reactions.[2]

Bioconjugation via Click Chemistry

Once the surface is functionalized with azide groups, it becomes a reactive substrate for various "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction allows for the efficient and specific covalent attachment of molecules containing a terminal alkyne group, such as proteins, nucleic acids, or small-molecule drugs, under mild conditions.[2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in surface functionalization and subsequent bioconjugation.

Protocol 1: Surface Functionalization (SAM Formation)

This protocol describes the formation of an azide-terminated SAM on a standard silicon or glass substrate. The process involves substrate cleaning, silanization, and curing.

Methodology:

-

Substrate Preparation:

-

Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to ensure a high density of surface hydroxyl groups. Standard methods include sonication in solvents (acetone, isopropanol), followed by oxygen plasma treatment or immersion in a Piranha solution (H₂SO₄/H₂O₂ mixture).

-

Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

-

Rinse extensively with deionized water and dry under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent, such as toluene, immediately before use. The anhydrous nature of the solvent is critical to prevent premature polymerization of the silane in solution.

-

Immerse the cleaned, dry substrates in the silane solution for 1-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

-

Follow with a rinse in ethanol or isopropanol.

-

Dry the substrates under a stream of nitrogen.

-

Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

-

-

Final Preparation:

-

Allow the substrates to cool to room temperature.

-

Perform a final sonication in ethanol to remove any remaining unbound silane.

-

Dry with nitrogen. The azide-functionalized surface is now ready for use.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-modified molecule (e.g., a protein or fluorescent dye) to the azide-functionalized surface.

Methodology:

-

Prepare Reagents:

-

Alkyne-Molecule Solution: Dissolve the alkyne-modified molecule of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS) for biomolecules).

-

Copper(II) Sulfate Solution: Prepare a stock solution (e.g., 100 mM) in water.

-

Reducing Agent Solution: Prepare a fresh stock solution of a reducing agent to generate Cu(I) in situ. Sodium ascorbate is commonly used (e.g., 500 mM in water).

-

Ligand (Optional but Recommended): A copper-stabilizing ligand like TBTA or THPTA can improve reaction efficiency and reduce potential damage to biomolecules. Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction cocktail. Add the components in the following order: buffer, alkyne-molecule, ligand (if used), copper(II) sulfate, and finally, the reducing agent. A typical final concentration might be:

-

10-100 µM Alkyne-Molecule

-

1 mM Copper(II) Sulfate

-

5 mM Sodium Ascorbate

-

1 mM Ligand

-

-

Mix gently.

-

-

Conjugation Reaction:

-

Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a petri dish).

-

Cover the surface of the substrate with the freshly prepared reaction cocktail.

-

Incubate at room temperature for 1-2 hours. The vessel can be gently agitated to ensure uniform coverage.

-

-

Washing and Drying:

-

Remove the reaction cocktail.

-

Wash the substrate extensively to remove unreacted components and the copper catalyst. A typical wash series would be: PBS buffer, deionized water, and finally ethanol.

-

Dry the surface under a stream of nitrogen. The surface is now functionalized with the molecule of interest.

-

Safety and Handling

This compound requires careful handling due to its reactivity and hazardous properties.[1] The hydrolysis product is ethanol, which can have narcotic effects upon overexposure.[1]

| Hazard Type | GHS Classification & Statement | Precautionary Measures |

| Health Hazards | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1] | P280: Wear protective gloves, eye protection, and face protection.[1]P264: Wash hands thoroughly after handling.[1] |

| Chemical Stability | Stable in sealed containers stored below 35°C.[1]Reacts with water and moisture.[1] | Store in a well-ventilated place away from heat.[1] Keep container tightly closed. |

| Incompatibilities | Acids, Alcohols, Amines, Water, Oxidizing Agents.[1]May form explosive azides with copper, lead, silver, mercury, etc.[1] | Avoid contact with incompatible materials. Use caution with metal spatulas or equipment. |

| Fire Hazard | Irritating fumes may develop when exposed to heat or flame.[1] | Use water spray, foam, CO₂, or dry chemical extinguishers.[1] |

Personal Protective Equipment (PPE): Always use Neoprene or nitrile rubber gloves, chemical goggles (contact lenses should not be worn), and suitable protective clothing.[1] Work in a well-ventilated area or a fume hood.[1]

References

An In-depth Technical Guide to the Safe Handling and Application of 6-Azidosulfonylhexyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and a detailed experimental workflow for the effective use of 6-Azidosulfonylhexyltriethoxysilane in research and development. The information is compiled to ensure laboratory safety and proper application of this versatile crosslinking agent.

Chemical Identifier and Properties

This compound is a chemical intermediate primarily used for surface modification and bioconjugation.[1] Its bifunctional nature, possessing a triethoxysilane group for binding to hydroxylated surfaces and a sulfonyl azide group for covalent attachment to a wide range of organic molecules, makes it a valuable tool in materials science and drug delivery research.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 1-TRIETHOXYSILYL-6-SULFONAZIDE-n-HEXANE | [2] |

| CAS Number | 96550-26-4 | [1] |

| Molecular Formula | C12H27N3O5SSi | [1][2] |

| Molecular Weight | 353.51 g/mol | [1] |

| Physical State | Liquid | [2] |

Safety and Handling Precautions

This compound presents a combination of hazards associated with both organoazides and triethoxysilanes. Strict adherence to safety protocols is mandatory.

Hazard Identification and Classification

| Hazard | Classification | Precautionary Statement |

| Skin Irritation | Category 2 | H315 - Causes skin irritation.[2][3] |

| Eye Irritation | Category 2A | H319 - Causes serious eye irritation.[2][3] |

| Organic Azide Hazards | Potential for explosive decomposition | Avoid heat, light, friction, and pressure.[4] |

| Reactivity with Metals | Forms highly unstable and explosive metal azides | Do not use metal spatulas or mix with metals.[4][5] |

| Reactivity with Water/Moisture | Reacts to liberate ethanol | Handle in a dry environment.[2] |

| Reactivity with Acids | Can form highly toxic and explosive hydrazoic acid | Avoid contact with acidic materials.[4] |

| Reactivity with Halogenated Solvents | Can form extremely unstable di- and tri-azidomethane | Do not use solvents like dichloromethane or chloroform.[4][6] |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Hand Protection | Neoprene or nitrile rubber gloves.[2] |

| Eye Protection | Chemical goggles. Contact lenses should not be worn.[2] |

| Skin and Body Protection | Wear suitable protective clothing. |

| Respiratory Protection | NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator may be necessary depending on ventilation.[2] |

Storage and Handling

| Condition | Requirement |

| Storage Temperature | Store in sealed containers below 35°C.[2] |

| Container | Keep container tightly closed.[2] May slowly build nitrogen pressure.[7] |

| Handling Environment | Handle in a well-ventilated area, preferably a chemical fume hood.[5] |

| Ignition Sources | Keep away from heat, sparks, and open flames.[7] |

| Incompatible Materials | Acids, alcohols, amines, moisture, oxidizing agents, peroxides, water, copper, cadmium, brass, bronze, lead, silver, and mercury.[2] |

Emergency Procedures

| Situation | Protocol |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[2] |

| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[2] |

| Ingestion | Never give anything by mouth to an unconscious person. Seek immediate medical attention. This product reacts with water in the stomach to form ethanol.[2] |

| Spills | Evacuate unnecessary personnel. Equip cleanup crew with proper protection. Clean up spills using an absorbent material and place in an appropriate container for disposal. Prevent entry to sewers and public waters.[2][3] |

| Fire | Use water spray, foam, carbon dioxide, or dry chemical. Irritating fumes and organic acid vapors may develop.[2] |

Experimental Protocol: Surface Modification Workflow

The primary application of this compound is the functionalization of surfaces to immobilize a variety of molecules. The following is a generalized experimental protocol for this process.

Materials and Reagents

-

Substrate with hydroxylated surface (e.g., glass, silicon wafer)

-

This compound

-

Anhydrous toluene or other suitable anhydrous solvent

-

Molecule to be immobilized (containing C-H or N-H bonds)

-

Nitrogen or Argon gas

-

Ethanol for rinsing

-

Deionized water

Detailed Methodology

-

Substrate Preparation:

-

Thoroughly clean the substrate surface. For silicon wafers, this can be achieved by sonication in acetone followed by piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide).[9]

-

Rinse the substrate extensively with deionized water and dry under a stream of nitrogen or argon.

-

The cleaned surface should be rich in hydroxyl groups.

-

-

Silanization:

-

In a glove box or under an inert atmosphere, prepare a solution of this compound in an anhydrous solvent (e.g., 1-5% v/v in toluene).

-

Immerse the cleaned and dried substrate in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

After incubation, rinse the substrate with the anhydrous solvent to remove excess, unbound silane.

-

Cure the silanized substrate by baking at 110-120°C for 30-60 minutes to promote covalent bond formation with the surface.

-

-

Molecule Immobilization:

-

Prepare a solution of the molecule to be immobilized in a suitable solvent.

-

Coat the silanized substrate with this solution.

-

Expose the coated substrate to UV light. The wavelength and duration will depend on the specific molecule and desired surface density. This step activates the azide group, which then forms a covalent bond with C-H or N-H groups on the target molecule.[4][5]

-

After UV exposure, thoroughly rinse the substrate with a solvent (e.g., ethanol) to remove any non-covalently bound molecules.[4]

-

Dry the functionalized substrate under a stream of nitrogen or argon.

-

Visualized Workflows and Relationships

General Safety and Handling Logic

Caption: Decision-making workflow for safe handling.

Experimental Workflow for Surface Modification

Caption: Step-by-step surface functionalization process.

References

- 1. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versatile and nondestructive photochemical process for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supramolecular interaction in the action of drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent immobilization of antibacterial furanones via photochemical activation of perfluorophenylazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface and Interface Control on Photochemically Initiated Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface and interface control on photochemically initiated immobilization [diva-portal.org]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Azidosulfonylhexyltriethoxysilane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Azidosulfonylhexyltriethoxysilane, a versatile heterobifunctional crosslinker crucial for surface modification and bioconjugation in various research and development applications, particularly in the pharmaceutical and biotechnology sectors.

Core Properties of this compound

This compound is a key reagent in surface chemistry and bioconjugation. Its unique structure, featuring a triethoxysilane group at one end and an azidosulfonyl group at the other, allows for the covalent linkage of a wide range of molecules to silica-based and other hydroxylated surfaces.

| Property | Value | Source(s) |

| Molecular Formula | C12H27N3O5SSi | [1][2][3][4][5] |

| Molecular Weight | 353.51 g/mol | [1][2][3][4][5] |

| Appearance | Amber to dark brown liquid | [2][3] |

| CAS Number | 96550-26-4 | [1][2][3][4] |

| Density | 1.147 g/mL | [2][3][4] |

| Refractive Index | 1.4634 | [2][4] |

| Flash Point | 114 °C | [2][3][4] |

| Solubility | Reacts with water | [2] |

| Storage | Store in sealed containers below 35°C | [2][3] |

Key Applications in Drug Development

The dual functionality of this compound makes it an invaluable tool in drug development, particularly in the creation of targeted drug delivery systems and biosensors.

-

Targeted Drug Delivery: The silane can be used to functionalize nanoparticles (e.g., silica, porous silicon) which can then be loaded with therapeutic agents.[2] The azide group allows for the attachment of targeting ligands, such as peptides or antibodies, via "click chemistry."[2] These functionalized nanoparticles can then specifically bind to and deliver drugs to target cells, such as cancer cells, thereby increasing therapeutic efficacy and reducing side effects.[2]

-

Biosensor Development: The ability to immobilize biomolecules onto surfaces is fundamental to the development of biosensors. This compound provides a stable and reliable method for covalently attaching capture probes (e.g., antibodies, aptamers) to the surface of a biosensor chip. This oriented immobilization can enhance the sensitivity and specificity of the biosensor for detecting disease biomarkers.

-

Biomaterial Engineering: This silane is also employed in the surface modification of implants and other biomaterials to improve their biocompatibility and to introduce specific functionalities, such as the controlled release of drugs.

Experimental Protocols

This section provides a detailed, synthesized protocol for the development of a targeted drug delivery system for cancer therapy using this compound to functionalize silica nanoparticles. This protocol is a composite of established methodologies for nanoparticle synthesis, silanization, and bioconjugation via click chemistry.

Protocol: Functionalization of Silica Nanoparticles for Targeted Cancer Drug Delivery

Objective: To synthesize silica nanoparticles, functionalize their surface with this compound, and conjugate a targeting peptide for cancer cell recognition via a copper-free click chemistry reaction.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (96%)

-

Ammonia solution (25% aqueous)

-

This compound

-

Toluene, anhydrous

-

Dibenzocyclooctyne-functionalized targeting peptide (e.g., DBCO-PEG-RGD)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Synthesis of Silica Nanoparticles (Stöber Method):

-

In a round-bottom flask, combine 200 mL of ethanol and 36 mL of deionized water. Heat the mixture to 75°C with stirring.

-

Add 10 mL of ammonia solution and allow the system to equilibrate for 15 minutes.

-

Rapidly add 15 mL of TEOS while vigorously stirring. Continue the reaction for 2 hours.

-

Collect the synthesized silica nanoparticles by centrifugation at 6,000 x g for 1 hour.

-

Wash the nanoparticles three times with deionized water and then with ethanol. Dry the particles at 80°C for 12 hours.[6]

-

-

Surface Functionalization with this compound:

-

Disperse the dried silica nanoparticles in anhydrous toluene to create a homogeneous suspension.

-

Add a 1% (v/v) solution of this compound in toluene to the nanoparticle suspension.

-

Incubate the reaction for 10 minutes at room temperature with gentle mixing.

-

Wash the functionalized nanoparticles by centrifugation and resuspension in fresh toluene, followed by ethanol, to remove excess silane.

-

Dry the azide-functionalized nanoparticles at 120°C for 20 minutes.

-

-

Conjugation of Targeting Peptide via Copper-Free Click Chemistry (SPAAC):

-

Disperse the azide-functionalized silica nanoparticles in PBS (pH 7.4).

-

Prepare a solution of the DBCO-functionalized targeting peptide (e.g., DBCO-PEG-RGD) in PBS.

-

Add the peptide solution to the nanoparticle suspension. The molar ratio of peptide to nanoparticles should be optimized based on the desired surface density.

-

Allow the reaction to proceed overnight at room temperature with gentle shaking.[7]

-

Wash the peptide-conjugated nanoparticles three times with PBS to remove any unreacted peptide.

-

The resulting targeted nanoparticles are now ready for loading with a chemotherapeutic agent and for in vitro/in vivo testing.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes. Below are diagrams for the experimental workflow of creating a targeted drug delivery system and a simplified representation of a relevant signaling pathway in cancer.

Caption: Experimental workflow for the creation of a targeted drug delivery system.

Caption: Simplified EGFR signaling pathway, a common target in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [helda.helsinki.fi]

- 3. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Role of azidosulfonyl group in click chemistry

An In-depth Technical Guide to the Role of the Azidosulfonyl Group in Click Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The azidosulfonyl group (R-SO₂N₃), a potent and versatile functional moiety, occupies a unique and multifaceted role within the landscape of click chemistry. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its reliability and bioorthogonality with standard alkyl and aryl azides, the introduction of a sulfonyl group imparts distinct electronic properties that significantly alter the reaction's course and potential outcomes. This guide provides a comprehensive technical overview of the synthesis of sulfonyl azides, their unique reactivity in CuAAC, the formation and stability of N-sulfonyl-1,2,3-triazoles, and the alternative reaction pathways that emerge due to the powerful electron-withdrawing nature of the sulfonyl group. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to equip researchers with the foundational knowledge required to harness the unique capabilities of this functional group in organic synthesis, drug discovery, and materials science.

Introduction: The Azidosulfonyl Group in the Context of Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, prioritizes reactions that are high-yielding, wide in scope, stereospecific, and generate minimal byproducts.[1] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction has seen widespread application due to its exceptional reliability and the bioorthogonal nature of its reactants, which allows it to proceed in complex biological systems without interfering with native processes.[3][4]

The azidosulfonyl group introduces a powerful sulfonyl (SO₂) moiety directly attached to the azide. This feature dramatically influences the electronic properties of the azide and the resulting triazole product. The primary role of the azidosulfonyl group is twofold:

-

As a Partner in Controlled Triazole Synthesis : Under specific catalytic conditions, sulfonyl azides react with terminal alkynes to produce the expected N-sulfonyl-1,2,3-triazoles in high yields. These products are valuable building blocks in medicinal chemistry.[5][6]

-

As a Precursor to Alternative Reactive Intermediates : The strong electron-withdrawing character of the sulfonyl group destabilizes the N-sulfonylated triazole ring.[2][5] This inherent instability can be exploited, leading to ring-chain isomerism and the formation of valuable reactive intermediates, such as N-sulfonyl ketenimines, which are inaccessible with standard alkyl or aryl azides.[2][7]

This dual reactivity makes the azidosulfonyl group a uniquely powerful tool, allowing chemists to access either stable heterocyclic scaffolds or to generate versatile intermediates for further transformations from the same set of starting materials.

Synthesis of Sulfonyl Azides

Sulfonyl azides are readily accessible from several common starting materials. The choice of synthetic route often depends on the availability of the precursor and the desired scale. Traditionally, they were prepared from sulfonyl chlorides and sodium azide, but this route can be hampered by the limited availability of sulfonyl chlorides.[2] More modern and versatile methods start from widely available sulfonamides or sulfonic acids.

The general workflow for the preparation and use of sulfonyl azides is depicted below.

Reactivity of Azidosulfonyl Groups in CuAAC

The core of the azidosulfonyl group's unique role lies in its reactivity during the CuAAC reaction. Unlike typical azides, the reaction outcome is highly dependent on the catalyst and conditions, which can be tuned to favor either the triazole product or alternative structures.

Formation of N-Sulfonyl-1,2,3-triazoles

The direct formation of stable 1-sulfonyl-1,2,3-triazoles is a synthetically desirable outcome. However, the reaction is complicated by the instability of the key (1,2,3-triazol-5-yl)copper intermediate, which is susceptible to rearrangement.[5] A successful catalytic system must therefore either stabilize this intermediate or facilitate its rapid protonolysis to the final triazole product before rearrangement can occur.[5]

Researchers have identified specific catalysts that achieve this control. Copper(I) thiophene-2-carboxylate (CuTC) and a system combining Cu(OAc)₂·H₂O with 2-aminophenol as both a ligand and reductant have proven highly effective.[5][6] These systems enable the synthesis of a wide range of N-sulfonyl triazoles from both aryl and aliphatic alkynes in good to excellent yields.

Alternative Pathway: Ketenimine Formation

When the cuprated triazole intermediate is not rapidly trapped by a proton source, its inherent instability, driven by the N-sulfonyl group, triggers a unique cascade. The process begins with a ring-chain isomerization to form a cuprated diazoimine, which then loses dinitrogen (N₂) to furnish a highly reactive N-sulfonyl ketenimine.[2] This ketenimine can be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield products like N-acyl sulfonamides, representing a significant deviation from standard click chemistry.[7] This pathway is a direct consequence of the azidosulfonyl group's electronic properties.

Quantitative Data Summary

The selection of the catalytic system is crucial for directing the reaction of sulfonyl azides toward the desired triazole product. The following tables summarize yields for the synthesis of N-sulfonyl-1,2,3-triazoles using optimized catalytic systems.

Table 1: Synthesis of 1-Tosyl-1,2,3-triazoles using CuTC Catalyst Data sourced from Fokin, V.V., et al. (2010).[5]

| Entry | Alkyne Substrate | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Toluene | 2 | 94 |

| 2 | 1-Octyne | Toluene | 2 | 91 |

| 3 | Propargyl alcohol | Toluene | 2 | 89 |

| 4 | 3,3-Dimethyl-1-butyne | Toluene | 18 | 85 |

| 5 | Ethyl ethynyl ether | Toluene | 2 | 81 |

| 6 | 1-Octyne | Water | 2 | 90 |

| 7 | Propargyl alcohol | Water | 2 | 91 |

Table 2: Synthesis of N-Sulfonyl-1,2,3-triazoles using Cu(OAc)₂·H₂O / 2-Aminophenol Data sourced from Hu, Y., et al. (2011).[6]

| Entry | Sulfonyl Azide | Alkyne Substrate | Time (min) | Yield (%) |

| 1 | Tosyl azide | Phenylacetylene | 10 | 98 |

| 2 | Tosyl azide | 1-Heptyne | 10 | 95 |

| 3 | Tosyl azide | Propargyl alcohol | 10 | 93 |

| 4 | 4-Nitrobenzenesulfonyl azide | Phenylacetylene | 10 | 96 |

| 5 | 4-Methoxybenzenesulfonyl azide | Phenylacetylene | 10 | 97 |

| 6 | Methanesulfonyl azide | Phenylacetylene | 10 | 94 |

Experimental Protocols

The following protocols are representative examples for the synthesis of sulfonyl azides and their subsequent use in CuAAC reactions. Researchers should adapt these methods based on their specific substrates and laboratory safety protocols.

Protocol 1: General Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles using CuTC

This protocol is adapted from the procedure described by Fokin and colleagues.[5]

Materials:

-

Sulfonyl azide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.1 mmol, 1.1 equiv)

-

Copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%)

-

Toluene or Water (5 mL, 0.2 M)

-

Ethyl acetate

-

Saturated aqueous NH₄Cl

-

Brine

-

Cuprisorb™ resin (or other copper scavenging agent)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a stirred solution or suspension of the alkyne (1.1 equiv) in the chosen solvent (Toluene or Water, 0.2 M) in a reaction vial, add CuTC (5 mol%).

-

Add the sulfonyl azide (1.0 equiv) to the mixture. If the reaction is performed in water, the mixture will be a heterogeneous suspension.

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution and add a copper scavenging resin (e.g., Cuprisorb™). Stir for 15-30 minutes to remove residual copper catalyst.

-

Filter off the resin and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization as needed to yield the pure 1-sulfonyl-1,2,3-triazole.

Protocol 2: General Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles using Cu(OAc)₂/2-Aminophenol

This protocol is adapted from the procedure described by Hu and colleagues.[6]

Materials:

-

Sulfonyl azide (0.5 mmol, 1.0 equiv)

-

Terminal alkyne (0.6 mmol, 1.2 equiv)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.025 mmol, 5 mol%)

-

2-Aminophenol (0.05 mmol, 10 mol%)

-

Acetonitrile (MeCN) (2.0 mL)

-

Ethyl acetate

-

Water

Procedure:

-

Add sulfonyl azide (1.0 equiv), terminal alkyne (1.2 equiv), Cu(OAc)₂·H₂O (5 mol%), and 2-aminophenol (10 mol%) to a reaction tube.

-

Add acetonitrile (2.0 mL) to the tube.

-

Seal the tube and stir the mixture at room temperature. The reaction is typically very fast, often completing within 10-30 minutes. Monitor progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 1-sulfonyl-1,2,3-triazole.

Conclusion and Outlook

The azidosulfonyl group is far more than a simple analogue of alkyl or aryl azides in the realm of click chemistry. Its powerful electron-withdrawing nature imparts a unique dual reactivity that can be precisely controlled by the choice of catalyst. On one hand, optimized copper-catalyzed protocols provide rapid and high-yielding access to stable N-sulfonyl-1,2,3-triazoles, which are important scaffolds in medicinal chemistry. On the other hand, the inherent instability of the triazole intermediate can be harnessed to generate N-sulfonyl ketenimines—versatile intermediates for complex molecular construction that are not accessible through traditional click pathways. This ability to selectively navigate between distinct reaction manifolds from a single set of precursors makes the azidosulfonyl group a sophisticated tool for advanced organic synthesis. Future research will likely focus on expanding the scope of nucleophiles for trapping the ketenimine intermediate and developing enantioselective versions of these transformations, further solidifying the indispensable role of the azidosulfonyl group in modern chemical science.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Chemistry of Triethoxysilane Hydrolysis and Condensation

An In-depth Technical Guide to the Hydrolysis of Triethoxysilane Groups on Surfaces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrolysis of triethoxysilane groups on various surfaces, a fundamental process in surface modification with broad applications in research, diagnostics, and drug development. The ability to tailor surface properties such as wettability, biocompatibility, and chemical reactivity is paramount in these fields. Triethoxysilanes are a versatile class of molecules used to form stable, covalent bonds with hydroxylated surfaces, enabling the introduction of a wide array of functionalities.

The process begins with the hydrolysis of the ethoxy groups on the silane to form reactive silanol groups, followed by condensation with surface hydroxyl groups and/or other silanol groups to form a stable siloxane network. Understanding and controlling these reactions are critical for achieving reproducible and well-defined surface modifications.

The surface modification process using triethoxysilanes involves two primary chemical reactions: hydrolysis and condensation. These reactions are influenced by several factors, including pH, water availability, solvent, temperature, and the specific organofunctional group on the silane.

1.1. Hydrolysis:

The initial step is the hydrolysis of the triethoxysilane's ethoxy groups (-OCH₂CH₃) in the presence of water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[1][2][3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. The hydrolysis rate is generally faster in acidic conditions compared to neutral or basic conditions.[2][4]

-

Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), the hydroxide ion directly attacks the silicon atom. While the hydrolysis still occurs, the condensation reaction is significantly promoted at high pH.[2][4]

The hydrolysis proceeds in a stepwise manner, with the formation of partially and fully hydrolyzed silane species.

1.2. Condensation:

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Surface Condensation: The silanol groups of the hydrolyzed triethoxysilane react with the hydroxyl groups present on the substrate surface (e.g., silica, glass) to form stable siloxane bonds (Si-O-Surface). This is the key step for covalently attaching the silane to the surface.

-

Self-Condensation (Polymerization): Hydrolyzed silane molecules can also react with each other to form a cross-linked polysiloxane network on the surface. The extent of this self-condensation can influence the thickness and morphology of the resulting film.

The overall process, from hydrolysis to surface condensation and polymerization, results in the formation of a durable and functional silane layer.

Factors Influencing Hydrolysis and Condensation

Precise control over the silanization process requires a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.

| Factor | Effect on Hydrolysis and Condensation | References |

| pH | Strongly influences the rates of both hydrolysis and condensation. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation. The isoelectric point of silica is around pH 2-3, where the rates of both reactions are at a minimum. | [1][2][3][4] |

| Water Concentration | A stoichiometric amount of water is required for complete hydrolysis. Excess water can lead to increased self-condensation in the bulk solution, while insufficient water will result in incomplete hydrolysis and a less stable silane layer. | |

| Solvent | The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents like toluene are often used to control the amount of water and minimize bulk polymerization. | |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation. | |

| Silane Concentration | Higher concentrations can lead to the formation of thicker, multilayer films due to increased self-condensation. | |

| Organofunctional Group (R) | The nature of the non-hydrolyzable organic group on the silane can influence the reaction kinetics through steric and electronic effects. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the surface modification with triethoxysilanes and their subsequent characterization.

Protocol for Surface Preparation (Silicon Wafers)

A clean and hydroxylated surface is crucial for successful silanization.

Materials:

-

Silicon wafers

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

Nitrogen gas stream

-

Beakers and wafer holders (Teflon or glass)

-

Hot plate

Procedure:

-

Piranha Solution Preparation (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution will become very hot.

-

-

Wafer Cleaning and Hydroxylation:

-

Immerse the silicon wafers in the freshly prepared Piranha solution using a wafer holder.

-

Heat the solution to 90-120°C for 30-60 minutes.[5] This step removes organic residues and creates a hydrophilic surface rich in hydroxyl (-OH) groups.

-

-

Rinsing and Drying:

-

Carefully remove the wafers from the Piranha solution and rinse them copiously with DI water.

-

Dry the wafers under a stream of clean, dry nitrogen gas.

-

The cleaned wafers should be used immediately for silanization to prevent re-contamination.

-

Protocol for Triethoxysilane Deposition (Liquid Phase)

Materials:

-

Cleaned and hydroxylated silicon wafers

-

Triethoxysilane of choice (e.g., (3-Aminopropyl)triethoxysilane - APTES)

-

Anhydrous toluene (or other suitable solvent)

-

Reaction vessel

-

Nitrogen or argon gas (for inert atmosphere)

-

Oven

Procedure:

-

Solution Preparation:

-

In a clean, dry reaction vessel under an inert atmosphere, prepare a 1-2% (v/v) solution of the triethoxysilane in anhydrous toluene.

-

-

Silanization:

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperatures (e.g., 70°C), depending on the desired layer characteristics.[5]

-

-

Rinsing:

-

Remove the wafers from the silane solution and rinse them sequentially with fresh toluene, ethanol, and DI water to remove any physisorbed silane molecules.[5]

-

-

Curing:

-

Dry the wafers under a nitrogen stream.

-

Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.[5]

-

Protocol for Contact Angle Goniometry

Contact angle measurements are used to assess the change in surface wettability after silanization.

Materials:

-

Silanized and non-silanized (control) wafers

-

Contact angle goniometer

-

High-purity water (or other probe liquid)

-

Microsyringe

Procedure:

-

Instrument Setup:

-

Place the sample on the goniometer stage and ensure it is level.

-

Fill the microsyringe with high-purity water.

-

-

Droplet Deposition:

-

Carefully dispense a small droplet (e.g., 2-5 µL) of water onto the surface of the wafer.

-

-

Image Capture and Analysis:

-

Data Collection:

-

Perform measurements at multiple locations on each sample to ensure reproducibility and obtain an average contact angle.

-

Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the modified surface.

Materials:

-

Silanized and non-silanized (control) wafers

-

XPS instrument

Procedure:

-

Sample Preparation:

-

Mount the wafer samples on the XPS sample holder.

-

-

Instrument Setup:

-

Data Acquisition:

-

Data Analysis:

Protocol for FTIR-ATR Spectroscopy

FTIR-ATR spectroscopy can be used to monitor the hydrolysis and condensation reactions in-situ or to characterize the final silane layer ex-situ.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a germanium or silicon crystal)

-

Triethoxysilane solution

-

Substrate (can be the ATR crystal itself)

Procedure for In-situ Monitoring:

-

Background Spectrum:

-

Record a background spectrum of the clean, dry ATR crystal.

-

-

Reaction Initiation:

-

Introduce the triethoxysilane solution onto the ATR crystal.

-

-

Time-Resolved Spectra Acquisition:

-

Data Analysis:

-

Analyze the changes in peak intensities over time to study the reaction kinetics.

-

Quantitative Data

The following tables summarize quantitative data from various studies on the hydrolysis of triethoxysilanes.

Table 1: Hydrolysis Rate Constants of Various Silanes

| Silane | Catalyst | Temperature (°C) | Hydrolysis Rate Constant (k) | Reference |

| Tetraethyl orthosilicate (TEOS) | HCl | 20 | 3.06 x [HCl]⁻¹ M⁻¹ min⁻¹ | [14] |

| Tetraethyl orthosilicate (TEOS) | HCl (ultrasound) | 39 | 4.6 x [H⁺]⁻¹ M⁻¹ min⁻¹ | [14] |

| Methyltriethoxysilane (MTES) | HCl (pH 3.13) | - | - (Activation Energy: 57.61 kJ mol⁻¹) | [14] |

| (3-Aminopropyl)triethoxysilane (APTES) | None | 25 | Initial: 2.77 x 10⁻⁴ s⁻¹ | [11] |

Table 2: Influence of pH on Hydrolysis and Condensation Rates

| pH | Hydrolysis Rate | Condensation Rate | Reference |

| < 2 | High | Moderate | [2][4] |

| 2-3 | Minimum | Minimum | [4] |

| 4-5 | High | Low | [2] |

| 7 | Slow | Slow | [2][4] |

| > 7 | Moderate | High | [2][4] |

Table 3: Surface Characterization Data for Silanized Surfaces

| Silane | Substrate | Contact Angle (°) | Surface Coverage/Thickness | Reference |

| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 40-45 | - | [15] |

| Octadecyltriethoxysilane (OTS) | Silicon Wafer | ~110 | Monolayer | [16] |

| Vinyltriethoxysilane (VTES) | Macroporous Silica Gel | - | Grafting rate dependent on particle size | [17] |

| Alkyltrimethoxysilanes (C12) | Diatomaceous Earth | ≥ 150 (superhydrophobic) | ≥ 2.2 mg/m² | [18] |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis of triethoxysilane groups on surfaces.

Caption: General reaction pathway for triethoxysilane surface modification.

Caption: A typical experimental workflow for surface silanization.

Caption: Comparison of acid- and base-catalyzed hydrolysis mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. surfmods.jp [surfmods.jp]

- 6. users.aalto.fi [users.aalto.fi]

- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. fc.up.pt [fc.up.pt]

- 13. mdpi.com [mdpi.com]

- 14. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fkf.mpg.de [fkf.mpg.de]

- 17. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular films that spontaneously form on the surface of a substrate.[1][2] These single-molecule-thick layers are created through the chemisorption of a head group of an organic molecule to the substrate, followed by the slower organization of the tail groups.[1] The formation of SAMs is a thermodynamically driven process, guided by both the strong interaction between the head group and the substrate and the weaker van der Waals forces between the molecular chains.[2] This self-assembly process results in a densely packed and highly ordered molecular layer that can dramatically alter the physicochemical properties of the underlying substrate.[3]

The constituent molecules of a SAM typically possess three key components: a head group that provides a strong, specific affinity for the substrate; a spacer or tail, commonly an alkyl chain, which contributes to the stability and order of the monolayer through intermolecular interactions; and a terminal functional group that dictates the surface chemistry of the modified substrate.[2] By carefully selecting these components, SAMs can be engineered to control surface properties such as wettability, adhesion, and biocompatibility, making them invaluable tools in a wide array of applications, including biosensors, drug delivery, and medical implants.[2][4]

Core Principles of SAM Formation

The formation of a self-assembled monolayer is a dynamic process that begins with the adsorption of molecules from either a vapor or liquid phase onto a substrate.[1] This process can be understood through a two-step kinetic model: an initial, rapid adsorption of molecules to the surface, followed by a slower reorganization phase where the molecules arrange into a densely packed, ordered monolayer.[1]

Initially, at low surface coverage, the molecules may exist in a disordered, "lying-down" phase.[1] As the surface concentration increases, the molecules begin to orient themselves more vertically, driven by the intermolecular van der Waals forces between the alkyl chains. This leads to the formation of ordered domains that grow and coalesce into a complete monolayer.[1] The final structure is a highly ordered, often crystalline or semi-crystalline, two-dimensional assembly.[1]

Two of the most extensively studied and utilized SAM systems are alkanethiols on noble metal surfaces, particularly gold, and organosilanes on hydroxylated surfaces like silicon dioxide (silica).

Alkanethiols on Gold

Alkanethiols (HS-(CH₂)n-R) form robust and well-ordered SAMs on gold surfaces due to the strong, semi-covalent bond between the sulfur headgroup and the gold substrate.[5] The assembly is further stabilized by the van der Waals interactions between the alkyl chains.[5] The typical structure of an alkanethiol monolayer on a gold (111) surface is a (√3 × √3)R30° lattice, with the alkyl chains tilted at approximately 30 degrees from the surface normal to maximize chain-chain interactions.[5]

Organosilanes on Silica

Organosilanes (R-SiX₃, where X is a hydrolyzable group like -Cl or -OCH₃) form SAMs on hydroxylated surfaces such as silica (SiO₂), glass, and other metal oxides.[6][7] The formation process involves the hydrolysis of the silane headgroup in the presence of trace amounts of water to form silanols (R-Si(OH)₃). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds.[8] Additionally, lateral cross-linking between adjacent silane molecules can occur, forming a polysiloxane network that enhances the stability of the monolayer.[6][9]

Quantitative Data on SAM Properties

The properties of SAMs, such as their thickness and surface energy (wettability), are highly dependent on the length of the alkyl chain and the nature of the terminal functional group. These properties can be precisely measured using various surface characterization techniques.

SAM Thickness as a Function of Alkanethiol Chain Length

The thickness of alkanethiol SAMs on gold is directly proportional to the length of the alkyl chain. This can be accurately determined using techniques like spectroscopic ellipsometry and X-ray photoelectron spectroscopy (XPS).

| Alkanethiol | Number of Carbons (n) | Theoretical Thickness (Å) | Experimental Thickness (Å) |

| Ethanethiol | 2 | ~5 | 4.9 |

| Propanethiol | 3 | ~6.3 | 6.2 |

| Hexanethiol | 6 | ~10 | 9.8 |

| Octanethiol | 8 | ~12.5 | 12.4 |

| Decanethiol | 10 | ~15 | 14.9 |

| Dodecanethiol | 12 | ~17.5 | 17.1 |

| Hexadecanethiol | 16 | ~22.5 | 22.2 |

| Octadecanethiol | 18 | ~25 | 24.6 |

Note: Theoretical thickness is estimated based on an all-trans alkyl chain with a 30° tilt from the surface normal. Experimental values are averaged from multiple literature sources.

Water Contact Angle for SAMs with Different Terminal Groups

The wettability of a SAM-modified surface is determined by its terminal functional group. This is quantified by measuring the contact angle of a water droplet on the surface. Hydrophobic surfaces exhibit high contact angles, while hydrophilic surfaces have low contact angles.

| Terminal Group | Chemical Formula | Surface Type | Water Contact Angle (°) |

| Methyl | -CH₃ | Hydrophobic | 110-115 |

| Perfluoromethyl | -CF₃ | Highly Hydrophobic | ~120 |

| Hydroxyl | -OH | Hydrophilic | 15-30 |

| Carboxylic Acid | -COOH | Hydrophilic | <15 |

| Amine | -NH₂ | Hydrophilic | 45-60 |

| Thiol | -SH | Moderately Hydrophobic | ~75 |

Note: Contact angles can vary depending on the underlying substrate, the packing density of the SAM, and the pH of the water.[10]

Protein Binding Affinities on Functionalized SAMs